molecular formula C11H12O B8272139 2-Cyclopropyl-6-methyl-benzaldehyde

2-Cyclopropyl-6-methyl-benzaldehyde

Cat. No.: B8272139
M. Wt: 160.21 g/mol
InChI Key: GIFQLXTXPYMEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-methyl-benzaldehyde is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-cyclopropyl-6-methylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-8-3-2-4-10(9-5-6-9)11(8)7-12/h2-4,7,9H,5-6H2,1H3

InChI Key

GIFQLXTXPYMEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using methodology described in Synthesis 1999, 2138-2144. A solution of cyclopropylmagnesium bromide was first prepared by dropwise addition of a solution of 3.06 ml (38.2 mmol) cyclopropyl bromide in 15 ml diethyl ether to 0.93 g (38.2 mmol) magnesium turnings followed by heating at reflux for 5 min. Meanwhile, to a solution of 3.20 g (15.3 mmol) butyl-[1-(2-chloro-6-methyl-phenyl)-meth-(E)-ylidene]-amine in 30 ml tetrahydrofuran at 0° C. was added 0.19 g (1.53 mmol) manganese(II) chloride. The freshly prepared solution of cyclopropylmagnesium bromide in diethyl ether was then added dropwise, during which the temperature of the reaction mixture rose to 50° C. After the addition was complete, the reaction mixture was heated at 60° C. for 16 h. The reaction mixture was then cooled to room temperature and quenched by dropwise addition of water before being diluted with ethyl acetate. The mixture was then washed sequentially with water and with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) to afford 1.60 g (65%) of the title compound as a yellow oil. 1H-NMR (CDCl3): 0.75 (2H, m, CH2), 1.04 (2H, m, CH2), 2.39 (1H, m, CH), 2.59 (3H, s, CH3), 7.07 (1H, t, ArH), 7.33 (2H, m, ArH), 10.9 (1H, s, CHO).
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
manganese(II) chloride
Quantity
0.19 g
Type
catalyst
Reaction Step Two
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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